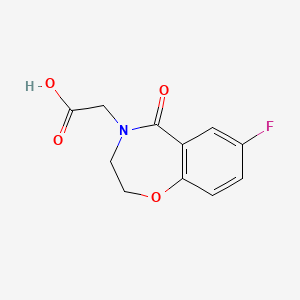

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid

CAS No.: 874767-72-3

Cat. No.: VC2993252

Molecular Formula: C11H10FNO4

Molecular Weight: 239.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874767-72-3 |

|---|---|

| Molecular Formula | C11H10FNO4 |

| Molecular Weight | 239.2 g/mol |

| IUPAC Name | 2-(7-fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetic acid |

| Standard InChI | InChI=1S/C11H10FNO4/c12-7-1-2-9-8(5-7)11(16)13(3-4-17-9)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |

| Standard InChI Key | SJSXKAJLNRAXMI-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C=C(C=C2)F)C(=O)N1CC(=O)O |

| Canonical SMILES | C1COC2=C(C=C(C=C2)F)C(=O)N1CC(=O)O |

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid is a heterocyclic compound belonging to the benzoxazepine class. The compound is registered in chemical databases with the PubChem CID 50742479 . Its structure comprises a benzoxazepine core with a fluorine atom at the 7-position of the benzene ring and an acetic acid moiety attached to the nitrogen atom. The presence of the 5-oxo group indicates a carbonyl functionality at position 5 of the seven-membered ring. Alternative names include 2-(7-fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetic acid, which represents the same chemical entity .

Structural Identifiers and Molecular Properties

The molecular structure of (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid can be precisely described using various chemical identifiers. The compound has a molecular formula of C11H10FNO4 and a calculated molecular weight of 239.20 g/mol . For computational and database purposes, the structure can be represented by the following identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C11H10FNO4 |

| Molecular Weight | 239.20 g/mol |

| IUPAC Name | 2-(7-fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetic acid |

| InChI | InChI=1S/C11H10FNO4/c12-7-1-2-9-8(5-7)11(16)13(3-4-17-9)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |

| InChIKey | SJSXKAJLNRAXMI-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C=C(C=C2)F)C(=O)N1CC(=O)O |

| CAS Registry Number | 874767-72-3 |

The structural representation includes a benzene ring fused with a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms . The fluorine atom is attached to the benzene ring at position 7, while the acetic acid group (CH2COOH) is bonded to the nitrogen atom in the heterocyclic ring.

Synthesis and Preparation Methods

General Benzoxazepine Synthesis Approaches

The synthesis of (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid likely follows general methods used for benzoxazepine derivatives. Based on established synthetic pathways for benzoxazepines, the compound can be prepared through cyclization reactions of appropriately substituted precursors . Cyclization typically involves the formation of the seven-membered heterocyclic ring from a suitable open-chain precursor containing both oxygen and nitrogen functionalities.

Cyclization Reactions and Conditions

Benzoxazepine derivatives are commonly synthesized through cyclization of compounds that contain both hydroxyl and amine groups in appropriate positions to form the seven-membered heterocyclic ring. According to available synthetic methods for similar structures, the cyclization can be carried out under various conditions:

-

Base-mediated cyclization using sodium hydride or caesium carbonate in dimethylformamide at temperatures ranging from 25-150°C .

-

Mitsunobu conditions employing triphenylphosphine and dialkyl azodicarboxylate (such as diisopropyl azodicarboxylate) in tetrahydrofuran .

-

For compounds with specific functional groups, cyclization may be promoted by halogenating reagents like (diethylamino)sulfur trifluoride (DAST) or carbon tetrahalide-triphenylphosphine combinations .

These general approaches would likely require adaptation for the specific synthesis of (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid, with particular attention to the incorporation of the fluorine substituent and the acetic acid moiety.

Protection and Deprotection Strategies

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid is influenced by its functional groups:

-

The carboxylic acid group (-COOH) can participate in typical acid-base reactions, esterification, and amide formation.

-

The amide carbonyl (C=O) at position 5 may undergo nucleophilic addition reactions.

-

The ether linkage (-O-) in the heterocyclic ring is generally stable but can be cleaved under strong acidic conditions.

-

The fluorine substituent on the aromatic ring contributes to the electronic properties of the molecule and may influence its reactivity and binding affinity in biological systems.

Stereochemistry

Structure-Activity Relationships

Role of Fluorine Substitution

The fluorine atom at the 7-position of (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid likely contributes significantly to its pharmacokinetic and pharmacodynamic properties. Fluorine substitution in drug molecules typically:

-

Enhances metabolic stability by blocking potential sites of oxidative metabolism

-

Increases lipophilicity, potentially improving blood-brain barrier penetration

-

Alters electronic properties of the molecule, which can affect binding affinity to target proteins

-

Modifies the acidity/basicity of neighboring functional groups

Comparison with Related Compounds

Current Research Status and Future Directions

Research Limitations

Current research on (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid appears to be limited, as evidenced by the relatively sparse specific information available in the literature. This suggests several possible research directions:

-

Comprehensive pharmacological profiling to determine specific receptor affinities and biological activities

-

Exploration of structure-activity relationships through the synthesis and testing of structural analogues

-

Investigation of potential therapeutic applications based on the compound's pharmacological profile

-

Development of improved synthetic routes for more efficient preparation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume